molecular formula C21H28N2O5 B1670909 Doxylamine succinate CAS No. 562-10-7

Doxylamine succinate

Número de catálogo B1670909
Número CAS: 562-10-7
Peso molecular: 388.5 g/mol
Clave InChI: KBAUFVUYFNWQFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Doxylamine succinate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . This medication works by blocking certain natural substances (histamine, acetylcholine) that your body makes . This effect helps to relieve allergy/cold symptoms such as watery eyes, runny nose, and sneezing . Doxylamine is also used to help you relax and fall asleep .


Synthesis Analysis

Doxylamine succinate can be synthesized by reacting acetophenone and phenylboric acid using a chiral ligand, diethylzin, and Ti (iPO)4 in toluene solvent. This is followed by reacting with 2-dimethylaminoethyl chloride and further preparation of its succinate salt .


Molecular Structure Analysis

Doxylamine succinate has a molecular formula of C21H28N2O5 . Its molecular weight is 388.464 . The structure of Doxylamine succinate was confirmed by HPLC and NMR, which were consistent with the structure .


Chemical Reactions Analysis

Doxylamine succinate has been subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation . The major alkaline degradation product was isolated using a preparative chromatographic technique .


Physical And Chemical Properties Analysis

Doxylamine succinate is a white or creamy white powder . It is soluble in water (1:1), alcohol (1:2), and chloroform (1:2) . The pH of a 1% aqueous solution is between 4.9 and 5.1 .

Aplicaciones Científicas De Investigación

Pharmaceutical Analysis

  • Application Summary : Doxylamine succinate is analyzed using High-Performance Liquid Chromatography (HPLC) to ensure quality control in pharmaceuticals .
  • Methods : A stability-indicating HPLC method is developed, employing a Kromasil C18 column with a mobile phase of phosphate buffer and methanol. The flow rate is maintained at 1.0 ml/min, and detection is at 262 nm .
  • Results : The method shows linearity in the range of 10–50 μg/ml with a correlation coefficient of 0.9998. The Limit of Detection (LOD) and Limit of Quantification (LOQ) for Doxylamine were found to be 0.96 and 3.28 μg/ml, respectively .

Teratology

  • Application Summary : Doxylamine succinate is studied for its teratogenic effects, particularly in combination with pyridoxine hydrochloride in the drug Diclegis .
  • Methods : Various in vivo and in vitro tests are conducted, including unscheduled DNA synthesis and embryotoxicity studies in animal models .
  • Results : The studies provide safety margins and support the nonclinical evidence for the safety of Diclegis, with no significant teratogenic defects observed .

Quality Control

  • Application Summary : Doxylamine succinate is used as a pharmaceutical secondary standard for quality control testing in various analytical applications .
  • Methods : It is employed in pharma release testing, method development for qualitative and quantitative analyses .
  • Results : The use of Doxylamine succinate as a standard ensures the accuracy and reliability of pharmaceutical testing procedures .

Molecular Biology

  • Application Summary : Doxylamine succinate is utilized in applications such as Real-Time PCR, gene therapy, and cell analysis .
  • Methods : It is involved in oligos, primers, probes, and genes cloning for various molecular biology techniques .
  • Results : The application of Doxylamine succinate in these methods contributes to the advancement of molecular biology research and diagnostics .

Chromatography

  • Application Summary : Doxylamine succinate is used in chromatographic techniques for the separation and analysis of chemical compounds .
  • Methods : It is involved in the development of chromatographic methods for the analysis of pharmaceuticals and other substances .
  • Results : The use of Doxylamine succinate in chromatography aids in the precise separation and identification of compounds in complex mixtures .

Spectroscopy

  • Application Summary : Doxylamine succinate is relevant in spectroscopic analysis for elemental and isotope analysis .
  • Methods : It is used in the calibration and quality control of spectroscopic instruments .
  • Results : The application ensures the accuracy and precision of spectroscopic measurements, which is crucial for various scientific investigations .

Electrochemical Analysis

  • Application Summary : Doxylamine succinate is analyzed using voltammetric methods to determine its presence in pharmaceutical formulations .
  • Methods : A carbon paste electrode modified with zirconium dioxide and multi-walled carbon nanotubes is used. The square wave voltammetric technique is applied under optimal conditions .
  • Results : The method shows linearity ranges of 20.00–2000.00 ng/mL and 2.00–20.00 µg/mL for the drug in different linear segments. It also demonstrates selectivity in the presence of common interfering molecules .

Environmental Impact Assessment

  • Application Summary : Doxylamine succinate’s degradation products are assessed for their environmental impact and toxicity .
  • Methods : Analytical Eco-Scale is used to evaluate the greenness of the voltammetric method employed, focusing on reducing hazardous chemicals and solvents, energy consumption, and waste generation .
  • Results : The developed electrode and method are found to be eco-friendlier than reported methods, indicating a positive environmental impact .

Drug Stability Testing

  • Application Summary : Doxylamine succinate undergoes stability testing to assess how its quality changes over time under various conditions .
  • Methods : The drug is subjected to stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation. HPLC-DAD is used for quantification .
  • Results : The method is validated for linearity, precision, accuracy, specificity, robustness, detection, and quantification limits, ensuring the drug’s stability .

Synthesis Process Development

  • Application Summary : The synthesis methods for Doxylamine succinate are optimized for safety and efficiency .
  • Methods : Various synthetic routes are explored, including reactions with important pharmacological succinimides and their derivatives .
  • Results : The review of these methods provides insights into more efficient and safer processes for synthesizing Doxylamine succinate .

Pharmacokinetic Studies

  • Application Summary : The absorption, distribution, metabolism, and excretion (ADME) of Doxylamine succinate are studied in clinical settings .
  • Methods : HPLC is used to analyze Doxylamine levels in plasma after oral administration to volunteers .
  • Results : The detection limit for Doxylamine in plasma is found to be around 5 ng/ml, providing crucial data for its pharmacokinetic profile .

Sleep Research

  • Application Summary : The hypnotic properties of Doxylamine succinate are researched for their efficacy in promoting sleep .
  • Methods : Clinical trials and sleep studies are conducted to assess the drug’s impact on melatonin production and sleep patterns .
  • Results : Research indicates that Doxylamine succinate can suppress melatonin production, thereby aiding in sleep induction .

Nanotechnology-Based Drug Delivery

  • Application Summary : Doxylamine succinate is incorporated into bilosomes for intranasal delivery as a novel treatment option against gestational nausea and vomiting .
  • Methods : Bilosomes are prepared using the thin-film hydration method, integrating phospholipid, sodium cholate, and cholesterol, optimized through a Box-Behnken design .
  • Results : The optimized bilosomes show improved pharmacokinetic profiles, with significant increases in relative bioavailability and mean residence times for both doxylamine succinate and pyridoxine hydrochloride when administered intranasally .

Fast Dissolving Drug Formulations

  • Application Summary : Development of fast-dissolving formulations of doxylamine succinate for quicker onset of action .
  • Methods : Formulations are evaluated using techniques like Fourier transform infrared (FTIR), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) analysis .
  • Results : The optimized formulation demonstrates improved dissolution rates, indicating potential for rapid drug release and absorption .

Analytical Method Development

  • Application Summary : Establishment of a stability-indicating HPLC method for the quantification of doxylamine succinate in pharmaceuticals .
  • Methods : The method employs a Kromasil C18 column with a mobile phase of phosphate buffer and methanol, with detection at 262 nm .
  • Results : The method is validated for linearity, precision, accuracy, and robustness, with LOD and LOQ established, making it suitable for routine quality control .

Pharmacodynamics Studies

  • Application Summary : Investigation of the pharmacodynamics of intranasal doxylamine in subjects with chronic intermittent sleep impairment .
  • Methods : Clinical studies are conducted to assess the effects of doxylamine on sleep patterns and melatonin production .
  • Results : Findings suggest that doxylamine can alter melatonin levels and potentially improve sleep quality in individuals with sleep disorders .

Environmental Toxicology

  • Application Summary : Assessment of the environmental impact and toxicity of doxylamine succinate’s degradation products .
  • Methods : The greenness of analytical methods is evaluated using the Analytical Eco-Scale, focusing on reducing hazardous chemicals and waste .
  • Results : The developed methods are found to be eco-friendlier than existing methods, indicating a reduced environmental impact .

Synthesis Process Optimization

  • Application Summary : Improvement of the synthesis process for doxylamine succinate to enhance safety and efficiency .
  • Methods : The synthesis involves reacting specific compounds in the presence of safer bases and solvents, avoiding the use of pyrophoric bases like sodamide .

Safety And Hazards

Doxylamine may cause serious side effects. Common side effects may include drowsiness, dizziness, headache, constipation, stomach upset, blurred vision, decreased coordination, or dry mouth/nose/throat . To reduce the risk of dizziness and lightheadedness, get up slowly when rising from a sitting or lying position . If any of these effects last or get worse, contact your doctor or pharmacist promptly .

Direcciones Futuras

Doxylamine succinate is usually taken only for a short time until your symptoms clear up . Do not use doxylamine to treat insomnia in a child younger than 12 years old . Ask a doctor before using this medicine to treat cold or allergy symptoms in a child younger than 6 years old . If you continue to have difficulty sleeping for longer than 2 weeks, contact your doctor .

Propiedades

IUPAC Name

butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAUFVUYFNWQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O.C4H6O4, C21H28N2O5
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020552
Record name Doxylamine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Doxylamine succinate appears as white or creamy white powder. pH (1% aqueous solution) between 4.9 and 5.1. (NTP, 1992)
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>58.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name SID855569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Doxylamine succinate

CAS RN

562-10-7
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Donormil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxylamine succinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxylamine succinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxylamine succinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxylamine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXYLAMINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9BI9B5YI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

217 to 226 °F (NTP, 1992)
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxylamine succinate
Reactant of Route 2
Doxylamine succinate
Reactant of Route 3
Doxylamine succinate
Reactant of Route 4
Doxylamine succinate
Reactant of Route 5
Doxylamine succinate
Reactant of Route 6
Doxylamine succinate

Citations

For This Compound
2,280
Citations
CJ Yoon, JH Oh, HD Goo, HS Lee - Journal of the Korean Society of …, 1998 - jksem.org
… Methods: We reviewed medical records of patients who ingested doxylamine succinate … 52ļEl (Doxylamine succinate) ?- Ethanolamine 그룹에 속하는 항히스타민 제제로 과거에는 비 …
Number of citations: 17 jksem.org
N Nuangchamnong, J Niebyl - International Journal of Women's …, 2014 - Taylor & Francis
… In April 2013, the US Food and Drug Administration (FDA) approved doxylamine succinate 10 mg and pyridoxine hydrochloride (a vitamin B 6 analog) 10 mg as a delayed-release …
Number of citations: 44 www.tandfonline.com
DJ Cada, K Demaris, TL Levien… - Hospital …, 2013 - journals.sagepub.com
… consisting of dicyclomine hydrochloride, doxylamine succinate, and pyridoxine hydrochloride. … The combination formula of delayed-release doxylamine succinate and pyridoxine …
Number of citations: 9 journals.sagepub.com
TY Puttewar, MD Kshirsagar, AV Chandewar… - Journal of King Saud …, 2010 - Elsevier
… tablet of taste masked doxylamine succinate. Doxylamine succinate is an antihistaminic … , but formulation of taste masked doxylamine succinate in orodispersible tablet will give …
Number of citations: 142 www.sciencedirect.com
A Pelser, DG Müller, J du Plessis… - … & drug disposition, 2002 - Wiley Online Library
… Doxylamine succinate concentrations in plasma were … was greater than that of oral doxylamine succinate (70.8 vs 24.7%). … The results of this study show that doxylamine succinate is …
Number of citations: 21 onlinelibrary.wiley.com
CD Jackson, W Sheldon - Journal of the American College …, 1993 - journals.sagepub.com
… In summary, doxylamine succinate administered in the diet to mice produced adenomas of the liver and thyroid gland. Both the hepatocellular adenomas and thyroid adenomas could …
Number of citations: 13 journals.sagepub.com
HR Abd El-Hadi, BM Eltanany, HE Zaazaa… - Microchemical …, 2022 - Elsevier
… This study demonstrates the use of green reversed phase (RP-HPLC) to determine pyridoxine HCl (PYR) and doxylamine succinate (DOX) in the presence of DOX oxidative …
Number of citations: 9 www.sciencedirect.com
A Pathak, SJ Rajput - Indian Journal of Pharmaceutical Sciences, 2008 - ncbi.nlm.nih.gov
Two UV spectrophotometric methods have been developed, based on first derivative spectrophotometry for simultaneous estimation of doxylamine succinate, pyridoxine hydrochloride, …
Number of citations: 36 www.ncbi.nlm.nih.gov
HR Abd El-Hadi, MS Eissa, HE Zaazaa… - Journal of AOAC …, 2023 - academic.oup.com
Background The combination of pyridoxine hydrochloride (PYR) and doxylamine succinate (DOX) as an antiemetic binary mixture is used to treat nausea and vomiting during pregnancy…
Number of citations: 3 academic.oup.com
R Eccles, P Van Cauwenberge… - Journal of pharmacy …, 1995 - academic.oup.com
… Volunteers were randomized to receive either doxylamine succinate 7.5 mg by mouth four times a day up to nine doses (n = 345) or placebo (n = 343). The principal measurements …
Number of citations: 34 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.